Anabaenopeptin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H60N10O9 |
|---|---|
Molecular Weight |
837 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H60N10O9/c1-24(2)33-37(56)46-30(20-17-26-15-18-28(52)19-16-26)38(57)51(4)25(3)34(53)47-32(23-27-11-6-5-7-12-27)35(54)44-21-9-8-13-29(36(55)50-33)48-41(60)49-31(39(58)59)14-10-22-45-40(42)43/h5-7,11-12,15-16,18-19,24-25,29-33,52H,8-10,13-14,17,20-23H2,1-4H3,(H,44,54)(H,46,56)(H,47,53)(H,50,55)(H,58,59)(H4,42,43,45)(H2,48,49,60)/t25-,29+,30-,31-,32-,33-/m0/s1 |
InChI Key |
ZDOVFDLIJJGVQM-APNXPRSCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CCC2=CC=C(C=C2)O)C(C)C)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)C(C)C)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |
Synonyms |
anabaenopeptin B |
Origin of Product |
United States |
Origin and Occurrence of Anabaenopeptin B
Cyanobacterial Producers of Anabaenopeptin B and Related Congeners
Anabaenopeptins, including this compound, are produced by a wide array of cyanobacteria, encompassing both filamentous and unicellular forms. mdpi.comnih.gov
A diverse group of filamentous cyanobacteria are known to produce this compound and its structural variants. The genus Planktothrix is a prominent producer, with studies identifying this compound in various strains. frontiersin.orgnih.govmdpi.com The first anabaenopeptins, A and B, were isolated from Anabaena flos-aquae. frontiersin.org Other notable filamentous producers include species within the genera Nodularia, Oscillatoria, Aphanizomenon, Lyngbya, and Nostoc. mdpi.comnih.govnih.govresearchgate.netmdpi.com Additionally, namalides, which are structurally related to anabaenopeptins, have been detected in Sphaerospermopsis torques-reginae. nih.gov
Table 1: Selected Filamentous Cyanobacterial Producers of Anabaenopeptins
| Genus | Noteworthy Species/Strains | Reference(s) |
|---|---|---|
| Anabaena | Anabaena flos-aquae | mdpi.comfrontiersin.org |
| Nodularia | Nodularia spumigena | mdpi.commdpi.comnih.gov |
| Oscillatoria | Oscillatoria agardhii | mdpi.com |
| Planktothrix | Planktothrix agardhii, Planktothrix rubescens | mdpi.comfrontiersin.orgnih.govmdpi.com |
| Aphanizomenon | Aphanizomenon flos-aquae | mdpi.comnih.govnih.gov |
| Lyngbya | Lyngbya sp., Lyngbya confervoides | mdpi.comnih.govnih.gov |
| Nostoc | Nostoc sp. | nih.govmdpi.com |
While filamentous cyanobacteria are major producers, certain unicellular genera also synthesize anabaenopeptins. Microcystis aeruginosa was the first unicellular cyanobacterium identified as an anabaenopeptin producer. mdpi.comnih.gov Strains of Microcystis have been shown to contain the genetic framework for the production of Anabaenopeptins B and F. mdpi.comnih.gov The genus Woronichinia has also been identified as a producer of anabaenopeptins. mdpi.commdpi.comnih.gov
Table 2: Unicellular Cyanobacterial Producers of Anabaenopeptins
| Genus | Noteworthy Species/Strains | Reference(s) |
|---|---|---|
| Microcystis | Microcystis aeruginosa, Microcystis ichthyoblabe | mdpi.commdpi.comnih.govnih.gov |
Detection of this compound in Associated Organisms
Anabaenopeptin-like compounds have been isolated from marine sponges, such as those from the genus Theonella. nih.govnih.gov The structural similarities between the compounds found in sponges and those produced by cyanobacteria suggest a cyanobacterial origin. researchgate.net It is hypothesized that these peptides are produced by symbiotic cyanobacteria living within the sponge tissues. mdpi.comnih.gov While sponge-derived anabaenopeptins share the core structure, they can exhibit variations, such as the presence of both D- and L-configurations of Lysine (B10760008) residues, whereas cyanobacterial anabaenopeptins typically have a conserved D-Lys. mdpi.comnih.gov
Environmental Distribution and Relative Abundance in Aquatic Ecosystems
Anabaenopeptins are frequently detected in freshwater environments, often co-occurring with other cyanobacterial toxins like microcystins. frontiersin.orgnih.gov In some aquatic ecosystems, anabaenopeptins can be the most abundant class of bioactive peptides, even exceeding the concentrations of microcystins. frontiersin.org Studies of Greek freshwater bodies revealed that this compound was one of the most frequently detected congeners, found in 65% of bloom samples. mdpi.comnih.gov In some samples from Greek lakes, this compound was the predominant anabaenopeptin, accounting for 61% to 100% of the total anabaenopeptin content. nih.gov Total intracellular anabaenopeptin concentrations in these lakes have been measured at levels up to 1730 µg·L−1. nih.govresearchgate.net In Canadian lakes, anabaenopeptins were also detected at higher concentrations than microcystins, with maximum concentrations of this compound reaching up to 2.5 μg L–1. mdpi.com The high concentrations of anabaenopeptins in some aquatic ecosystems suggest a significant ecological role. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Anabaenopeptin A |
| This compound |
| Anabaenopeptin F |
| Anatoxin-a |
| Konbamide |
| Keramamide |
| Lyngbyaureidamide A |
| Lyngbyaureidamide B |
| Microcystin (B8822318) |
| Mozamide A |
| Mozamide B |
| Namalide |
| Nodulapeptin |
| Oscillamide Y |
| Paltolide A |
| Paltolide B |
| Paltolide C |
| Pompanopeptin B |
Isolation and Purification Methodologies for Anabaenopeptin B Research
Strategies for Cyanobacterial Cultivation and Biomass Preparation
The initial step in obtaining Anabaenopeptin B is acquiring the biological source material, which primarily consists of cyanobacteria known to produce this compound. Several genera of cyanobacteria, including Anabaena, Microcystis, Planktothrix, Nostoc, Oscillatoria, Aphanizomenon, and Dolichospermum, have been identified as producers of anabaenopeptins mdpi.comnih.govmdpi.com.
Cyanobacterial biomass can be obtained either by cultivating specific strains in controlled laboratory settings or by collecting natural cyanobacterial blooms from freshwater bodies mdpi.comnih.gov. Laboratory cultivation allows for optimization of growth conditions to potentially enhance the production of anabaenopeptins. For instance, Planktothrix and Nostoc strains have been cultivated in BG11 medium in photo bioreactors over several weeks nih.gov.
Once a sufficient amount of cyanobacterial biomass is obtained, it needs to be prepared for the extraction process. Common methods include harvesting the cells from the culture medium or water sample, often by filtration using glass fiber filters frontiersin.orgmdpi.com. The harvested biomass is then typically dried. Freeze-drying (lyophilization) is a frequently used technique to preserve the biomass and facilitate subsequent extraction nih.govmdpi.com. Dried biomass can be stored before the extraction procedure.
Extraction Techniques for Anabaenopeptins from Biological Matrices
Extracting anabaenopeptins from the cyanobacterial biomass or the surrounding water (extracellular fraction) is a crucial step to separate these peptides from other cellular components and the environmental matrix. A widely employed method for extracting anabaenopeptins from lyophilized cyanobacterial cells is using aqueous methanol (B129727) nih.govuibk.ac.at. Studies have investigated the optimal concentration of methanol for extraction, finding that repeat extractions with varying concentrations (e.g., 50%, 70%, or 90% aqueous methanol) did not result in significantly different total yields of Anabaenopeptin A and B nih.gov. This suggests that multiple extraction cycles are important for maximizing recovery.
Another reported extraction procedure involves using 80% methanol containing 0.1% formic acid to extract compounds from dried cell mass nih.gov. Following extraction, the solvent is often evaporated, and the residue redissolved in a suitable solvent, such as acetic acid, for further purification steps like solid-phase extraction nih.gov. Alternatively, cell lysis can be promoted by repeated freezing and thawing cycles before extraction with acidified methanol mdpi.com.
The choice of extraction solvent and method can influence the efficiency of recovery and the co-extraction of other compounds, which in turn affects the complexity of the extract requiring further purification.
Chromatographic Separation Approaches
Chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in cyanobacterial extracts. Various chromatographic methods are applied, ranging from initial fractionation steps to high-resolution purification.
Preparative Reversed-Phase High Performance Liquid Chromatography (RP-HPLC)
Preparative RP-HPLC is a powerful and commonly used technique for the isolation and purification of anabaenopeptins, including this compound, from crude or partially purified cyanobacterial extracts mdpi.comnih.gov. This method utilizes a stationary phase that is less polar than the mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Typical stationary phases for RP-HPLC of anabaenopeptins include C18 columns mdpi.commdpi.commdpi.comnih.gov. C8 columns have also been reported for the separation of these peptides nih.gov. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, with the addition of an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for detection methods like mass spectrometry mdpi.comfrontiersin.orgmdpi.commdpi.comnih.govnih.govnih.gov.
Gradient elution, where the ratio of the organic solvent to water is increased over time, is frequently employed to achieve effective separation of multiple anabaenopeptin congeners present in an extract mdpi.commdpi.commdpi.comnih.gov. Specific examples of RP-HPLC conditions used for separating anabaenopeptins are provided in the table below.
| Column Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Reference |
| Zorbax Eclipse XDB-C18 | C18 (5 µm) | Acetonitrile | 5% Acetonitrile in MilliQ water + 0.1% Formic Acid | Gradient elution (details not fully specified) | 0.6 mL/min | mdpi.com |
| LiChrospher 100 ODS | C18 (5 µm) | Water + 0.05% Trifluoroacetic acid | Acetonitrile + 0.05% Trifluoroacetic acid | 80:20 to 50:50 (A:B) in 45 min | 1 mL/min | frontiersin.org |
| Synergi 2.5 µm Polar-RP | Polar-RP | 0.05% Trifluoroacetic acid in water | 0.05% Trifluoroacetic acid in acetonitrile | 10% B (0 min), 60% B (20 min), 60% B (21 min), 10% B (21.1 min) | 0.5 mL/min | nih.gov |
| Phenomenex Luna C18(2) | C18 (5 µm) | Milli Q water + 0.1% (v/v) Formic acid | Acetonitrile + 0.1% (v/v) Formic acid | 10–30% B (10 min), 30–35% B (20 min), 35–55% B (15 min), 55% B (5 min), 55–90% B (2 min), 90% B (3 min) | 200 µL/min | mdpi.com |
| Acquity UHPLC BEH C18 | C18 (1.7 µm) | Water with 0.1% Formic acid | MeCN with 0.1% Formic acid | 0% B (0 min), 0% B (1.5 min), 80% B (6.5 min), 100% B (6.6 min), 100% B (11 min), 0% B (11.1 min) | 0.4-0.5 mL/min | nih.gov |
| YMCPack ODS-AQ | RP-18 (10 µm) | 0.05% Aqueous formic acid | MeCN | 4:1 to 1:1 (A:B) at 0.4% MeCN/min | 3 mL/min (semipreparative) | mdpi.com |
| Agilent Zorbax Eclipse | C18 (5 µm) | Water with 0.1% Formic acid | Acetonitrile with 0.1% Formic acid | 10% B (0 min), 90% B (30 min), 90% B (35 min), 10% B (35.1 min) | 1 mL/min (analytical); 5 mL/min (preparative) | - |
| XBridge BEH C8 OBD | C8 (5 µm) | MeCN and H₂O contained 0.1% formic acid | MeCN and H₂O contained 0.1% formic acid | Gradient (details not specified) | - | nih.gov |
| XSelect Peptide CSH C18 OBD | C18 (5 µm) | MeCN and H₂O contained 0.1% formic acid | MeCN and H₂O contained 0.1% formic acid | Gradient (details not specified) | - | nih.gov |
Preparative RP-HPLC allows for the isolation of this compound in sufficient quantities and purity for structural characterization, often by NMR spectroscopy, and biological assays nih.govmdpi.comuzh.ch. Yields can vary depending on the cyanobacterial strain, cultivation conditions, and the specific anabaenopeptin congener being isolated nih.gov.
Other Chromatographic Fractionation Methods
In addition to preparative RP-HPLC, other chromatographic techniques are often employed as initial fractionation steps or complementary purification methods. Solid-phase extraction (SPE) is a common technique used to clean up crude extracts and concentrate anabaenopeptins before HPLC analysis or purification nih.govnih.govacs.org. SPE cartridges with C18 or polymeric sorbents like HLB are utilized for this purpose nih.govacs.org. Sequential elution with solvents of increasing polarity can help to separate different classes of compounds and enrich the fraction containing anabaenopeptins nih.gov.
While RP-HPLC is the most frequently reported method for the final purification of this compound, other chromatographic approaches like size exclusion chromatography or hydrophilic interaction liquid chromatography (HILIC) might be used for fractionating complex cyanobacterial extracts based on different chemical properties, although specific details regarding their use for isolating this compound are less commonly highlighted in the literature compared to RP-HPLC. nih.govbenthamscience.com
The combination of extraction techniques and various chromatographic separation methods is essential for obtaining this compound in a purified form necessary for detailed research investigations.
Advanced Structural Elucidation of Anabaenopeptin B
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including complex peptides like Anabaenopeptin B. By analyzing the signals generated by atomic nuclei in a magnetic field, researchers can deduce the connectivity of atoms and their spatial arrangement.
Application of 2D-NMR Techniques (DQF-COSY, TOCSY, ROESY, HSQC, HMBC) for Planar Structure Determination
Two-dimensional (2D) NMR techniques are crucial for overcoming the spectral overlap often encountered in the one-dimensional (1D) NMR spectra of larger molecules. These techniques provide correlations between different nuclei, allowing for the assignment of signals and the elucidation of the molecule's planar structure – the sequence and connectivity of its amino acid residues.
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify coupled protons within individual amino acid spin systems. DQF-COSY shows correlations between protons that are directly coupled, while TOCSY reveals correlations between all protons within a coupled network, effectively outlining each amino acid residue's proton spin system nih.govresearchgate.netu-tokyo.ac.jpmdpi.com.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. This is vital for assigning carbon signals and confirming the presence of specific amino acid residues based on their characteristic α and β-carbon chemical shifts nih.govresearchgate.netu-tokyo.ac.jpmdpi.comnih.gov.
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are particularly important for connecting individual amino acid spin systems and establishing the peptide sequence, as they can show correlations across peptide bonds nih.govresearchgate.netu-tokyo.ac.jpmdpi.comresearchgate.net. HMBC correlations are used for the connection of separated spin systems and sequence assignment researchgate.net.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This information is valuable for confirming sequential connectivity in peptides and gaining insights into the molecule's three-dimensional structure and conformation nih.govresearchgate.netu-tokyo.ac.jpmdpi.comnih.govresearchgate.net. NOE correlations, observed in ROESY, can be used for structure assignment researchgate.net.
Analysis of 2D NMR data, including COSY, TOCSY, HSQC, and HMBC, has revealed the amino acid composition of compounds, and based on HMBC and NOE correlations, structures have been assigned researchgate.net.
Conformer Analysis and Structural Dynamics
NMR can also provide information about the conformational preferences and dynamics of a molecule in solution. The presence of multiple conformations can sometimes be observed as a doubling or broadening of signals in NMR spectra, particularly at lower temperatures where interconversion between conformers is slow on the NMR timescale. For some anabaenopeptin derivatives, including a hydantoin (B18101) derivative of this compound, doubling of proton and carbon signals in their 1H and 13C NMR spectra has been observed, suggesting the presence of different conformers or dynamic processes researchgate.netmdpi.com.
Mass Spectrometry (MS) for Identification and Confirmation
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with separation techniques like liquid chromatography, MS is essential for the identification and confirmation of this compound in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry (MS). This allows for the separation of this compound from other compounds in a sample before it enters the mass spectrometer. LC-MS is widely used for the analysis of cyanobacterial metabolites, including anabaenopeptins mdpi.comrsc.orgnih.govmdpi.comnih.govnih.govmdpi.comnih.govmdpi.com.
Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In LC-MS/MS, a precursor ion (typically the protonated molecule of this compound) is selected in the first stage, fragmented (usually by collision-induced dissociation), and the resulting fragment ions are analyzed in the second stage rsc.orgmdpi.comnih.govnih.govsepscience.com. The fragmentation pattern is characteristic of the molecule's structure and provides crucial information for identification and structural elucidation mdpi.comnih.govmdpi.comnih.govnih.govnih.govsepscience.com. LC-MS/MS has been used to obtain fragmentation mass spectra of anabaenopeptins mdpi.com. Anabaenopeptins have been identified and their putative structures deduced from LC-MS/MS fragmentation spectra by comparison to already known peptides and their fragment ions nih.gov.
High-Resolution Electrospray Ionization LCMS (HR ESI LCMS) for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) and LC (LC-HRMS or HR ESI LCMS), provides highly accurate mass measurements of ions. This accurate mass information is essential for determining the elemental composition of this compound and its fragments, which helps to confirm the proposed chemical structure and differentiate it from other compounds with similar nominal masses mdpi.comrsc.orgmdpi.comnih.govmdpi.comnih.govmdpi.com. Accurate mass data and isotopic patterns derived from full scan and MS/MS spectra are used to propose new structural features nih.gov. HR ESI MS has been used to obtain protonated cluster ions corresponding to the molecular formula of anabaenopeptin derivatives mdpi.com.
Fragmentation Patterns for Sequence Assignment
The fragmentation patterns obtained from MS/MS experiments are invaluable for determining the amino acid sequence of peptides. When a peptide is fragmented in the gas phase, it typically breaks along the peptide backbone, generating characteristic fragment ions (e.g., b-ions and y-ions) nih.govmdpi.comsepscience.com. The mass differences between consecutive fragment ions in a series correspond to the masses of individual amino acid residues, allowing researchers to piece together the sequence nih.govsepscience.com. While MS/MS is powerful for sequencing, it may not distinguish between isobaric amino acids (such as leucine (B10760876) and isoleucine) or provide information about stereochemistry without complementary techniques nih.govnih.gov. The fragmentation pattern of anabaenopeptins is indicative of their cyclic peptide structure and the presence of specific amino acid residues mdpi.com. The identification of peptide structures is based on the existing information about known anabaenopeptin components and their location in the molecule, with ion signals at low m/z values indicating the presence of specific units nih.gov.
This compound MS/MS Fragmentation (Example Fragment Ions)
While a comprehensive list of all fragment ions for this compound from the search results is not feasible for an interactive table here, the sources indicate that MS/MS provides characteristic fragments. For instance, the diagnostic fragment ion of lysine (B10760008) (Lys) at m/z 84 is often present in the fragmentation spectra of anabaenopeptins nih.gov.
This compound NMR Chemical Shifts (Example Data from Literature)
Based on available literature researchgate.net, here is a partial table of 1H and 13C NMR chemical shifts for this compound in DMSO-d6:
| Residue | Atom | δ¹H (ppm) | δ¹³C (ppm) |
| Phe-1 | NH | 8.67 | - |
| αH | 4.38 | 54.93 | |
| βH | 3.31/2.78 | 37.49 | |
| N-Me-Ala-2 | NMe | 1.77 | 26.95 |
| αH | 4.77 | 54.22 | |
| βH | 1.06 | 13.78 | |
| HTy-3 | NH | 8.93 | - |
| αH | 4.72 | 48.59 | |
| βH | 1.88/1.71 | 33.19 | |
| homo-βH | 2.63/2.43 | 30.45 | |
| Val-4 | NH | 7.01 | - |
Determination of Absolute Stereochemistry
Determining the absolute stereochemistry of the amino acid residues within complex peptides like this compound is a critical step in structural elucidation. This involves identifying whether each chiral center has an (R) or (S) configuration, or in the context of amino acids, whether they are in the L- or D-configuration.
Marfey's Method and LCMS Coupling
Marfey's method is a widely used technique for determining the absolute configuration of amino acids in peptides. The method involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized with a chiral labeling reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. This reaction creates diastereomers from enantiomeric amino acids. mdpi.com
The resulting diastereomers can then be separated and analyzed using techniques like High-Resolution Electrospray Ionization Liquid Chromatography-Mass Spectrometry (HR ESI LCMS) or chiral High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net By comparing the retention times of the derivatized hydrolysate components to those of similarly derivatized standard amino acids of known configurations (both L and D), the absolute stereochemistry of the amino acids in the original peptide can be assigned. mdpi.comresearchgate.net The coupling of Marfey's method with LCMS provides high sensitivity and allows for the simultaneous analysis of multiple amino acid derivatives in a complex mixture. researchgate.net
Stereochemical Assignment of Key Amino Acid Residues (e.g., D-Lysine)
Studies on this compound and related anabaenopeptins have consistently shown the presence of a D-lysine residue at a specific position within the cyclic structure. nih.govmdpi.com This D-configuration of lysine is a conserved motif in cyanobacterial anabaenopeptins and is crucial for the formation of the characteristic ureido linkage that connects the cyclic part of the peptide to the exocyclic amino acid. mdpi.com
Marfey's analysis, often coupled with HR ESI LCMS, has been instrumental in confirming the D-configuration of the lysine residue in this compound and other anabaenopeptin variants. nih.govnih.gov For instance, application of Marfey's method using L-FDAA has revealed the presence of D-Lys, alongside other amino acids in their L-configurations (such as L-NMeAla, L-Hty, L-Phe, L-Val, and sometimes a mixture of D,L-Tyr depending on the specific anabaenopeptin variant or potential epimerization during isolation). nih.gov Computational docking studies have also highlighted the importance of the stereochemistry of the D-Lysine residue and its aliphatic part in the interaction of anabaenopeptins with the active binding pocket of carboxypeptidase A. nih.gov
X-ray Crystallography of this compound-Protein Complexes
X-ray crystallography provides detailed, three-dimensional structural information at the atomic level, which is invaluable for understanding the precise interactions between this compound and its target proteins. While obtaining crystals of this compound alone can be challenging, co-crystallization of this compound in complex with a target protein, such as a carboxypeptidase, has been successfully achieved. nih.gov
Due to the instability of activated thrombin activatable fibrinolysis inhibitor (TAFIa), a primary target of anabaenopeptins, a stable surrogate protease like carboxypeptidase B (CPB) is often used for co-crystallization studies. nih.gov CPB is highly homologous to TAFIa, sharing 48% sequence identity, making it a suitable model for studying anabaenopeptin binding. nih.gov
Crystal structures of complexes of this compound (and other variants like anabaenopeptin C and F) with CPB have been determined. nih.govebi.ac.ukpdbj.org These co-crystal structures have revealed detailed protein-ligand interactions, providing insights into the binding modes and helping to explain observed structure-activity relationships. nih.gov For example, these structures can illustrate how the cyclic portion of this compound blocks the entrance channel of the enzyme's active site, while the linear part mimics the carboxy-terminus of fibrin (B1330869), allowing it to penetrate the active site pocket. mdpi.com
The process typically involves dissolving the protein and equilibrating it against a reservoir solution containing precipitants. nih.gov Once protein crystals are obtained, this compound can be soaked into the crystal. nih.gov X-ray diffraction data is then collected from the co-crystal, and the structure is solved and refined to obtain a high-resolution model of the complex. ebi.ac.ukpdbj.orgproteopedia.org These crystallographic studies provide direct visual evidence of how this compound interacts with its biological targets, complementing the information obtained from spectroscopic and chemical methods.
Here is a table summarizing some key aspects of the structural elucidation methods discussed:
| Method | Application in this compound Elucidation | Information Provided |
| Marfey's Method + LCMS | Determination of absolute configuration of amino acid residues after hydrolysis. | Assigns L- or D-configuration to individual amino acids. mdpi.comresearchgate.netnih.gov |
| X-ray Crystallography | Co-crystallization with target proteins (e.g., CPB). | 3D structure of the complex, detailed binding interactions. nih.govebi.ac.ukpdbj.org |
Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The NRPS system responsible for anabaenopeptin synthesis is encoded by a cluster of genes, typically referred to as the apn or apt gene cluster. nih.govnih.gov
Modular Organization of NRPS Enzymes (Adenylation, Thiolation, Condensation, Epimerization, N-Methylation, Thioesterase Domains)
NRPS enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govresearchgate.net These modules contain several catalytic domains that perform specific steps in the biosynthetic process. nih.gov
A typical elongation module contains at least three core domains:
Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate by forming an aminoacyl adenylate. nih.govresearchgate.netmdpi.com
Thiolation (T) domain (also known as Peptidyl Carrier Protein, PCP): This domain carries the activated amino acid and the growing peptide chain via a thioester linkage to a covalently attached 4'-phosphopantetheine (B1211885) cofactor. nih.govresearchgate.netnih.gov
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid attached to the upstream T domain and the amino acid attached to the downstream T domain. nih.govresearchgate.netnih.gov Some C domains, like the DCL-type, are specific for condensation between a D-aminoacyl donor and an L-aminoacyl acceptor. ebi.ac.uk
In addition to these core domains, anabaenopeptin NRPSs often contain auxiliary domains that modify the peptide chain:
Epimerization (E) domain: This domain is typically found in the module activating the amino acid at position 2 (which is often a D-Lysine in anabaenopeptins) and is responsible for the epimerization of the L-amino acid to its D-configuration. nih.govresearchgate.net
N-Methyltransferase (NMT) domain: This domain catalyzes the N-methylation of an amino acid residue, commonly observed at position 5 in the anabaenopeptin structure. nih.govnih.gov
Thioesterase (Te) domain: Located at the C-terminus of the last module, this domain is responsible for the release of the mature peptide from the NRPS and, in the case of cyclic peptides like anabaenopeptins, catalyzes the cyclization reaction. nih.govnih.gov
The apn gene cluster in Planktothrix agardhii strain CYA126/8 encodes six NRPS modules. nih.govuibk.ac.at The first NRPS enzyme, ApnA, is bimodular and contains A and T domains, and an E domain. uibk.ac.at ApnB contains one elongation module. uibk.ac.at ApnC contains two elongation modules, with the second A domain associated with an NMT domain. uibk.ac.at The termination module, ApnD, contains one module including a Te domain. uibk.ac.at
Here is a simplified representation of the domain organization based on the described apn cluster:
| Gene | Enzyme | Modules | Domains per Module (Typical) | Auxiliary Domains |
| apnA | ApnA | 2 | Module 1: A, T; Module 2: A, T, C | Module 2: E |
| apnB | ApnB | 1 | A, T, C | None |
| apnC | ApnC | 2 | A, T, C | Module 2: NMT |
| apnD | ApnD | 1 | A, T, C | TE |
Note: The exact domain arrangement can vary slightly between different strains and specific anabaenopeptin variants.
Collinearity Rule in Anabaenopeptin Assembly
The biosynthesis of non-ribosomal peptides, including anabaenopeptins, generally follows the collinearity rule. nih.govmdpi.comresearchgate.net This principle states that the order of modules in the NRPS enzyme complex corresponds directly to the sequence of amino acids in the resulting peptide product. nih.govmdpi.com Each module sequentially adds a specific amino acid to the growing chain, starting from the N-terminus and proceeding to the C-terminus, until the full peptide is assembled and released by the thioesterase domain. researchgate.net The organization of the apn gene cluster and the domain architecture of the encoded NRPS enzymes in anabaenopeptin biosynthesis are consistent with this collinear rule. uibk.ac.atasm.org
Precursor Amino Acid Biosynthesis and Integration
The amino acids incorporated into anabaenopeptins can be both proteinogenic and non-proteinogenic. The availability and biosynthesis of these precursor amino acids are crucial for anabaenopeptin production.
Role of hphABCD Gene Cluster in Homoamino Acid Production (e.g., L-Homophenylalanine)
Anabaenopeptins frequently contain non-proteinogenic amino acids, such as homoamino acids like L-Homophenylalanine (L-Hph) and Homotyrosine (Hty), often found at positions 4 and 5. nih.govmdpi.com The biosynthesis of these homoamino acids is linked to specific gene clusters. The hphABCD gene cluster has been identified as being responsible for the production of L-Homophenylalanine from L-Phenylalanine in cyanobacteria like Nostoc punctiforme. asm.org This cluster is often located in proximity to the anabaenopeptin biosynthetic gene cluster, suggesting a direct link in the provision of these precursors for NRPS assembly. mdpi.comasm.org Studies have shown that introducing the cyanobacterial hph genes into Escherichia coli enables the microbial production of L-Hph from L-Phe, and also allows for the conversion of L-Tyrosine to Hty, indicating the role of these genes in the biosynthesis of various aromatic homoamino acids. asm.org
Substrate Promiscuity of Adenylation Domains and Structural Variation
The structural diversity observed within the anabaenopeptin family, where different variants are produced by the same cyanobacterial strain, is largely attributed to the substrate promiscuity of the Adenylation (A) domains within the NRPS modules. nih.govmdpi.commdpi.com While A domains typically exhibit high specificity for a particular amino acid, some A domains involved in anabaenopeptin synthesis can activate and incorporate multiple, sometimes chemically divergent, amino acids at a specific position in the peptide chain. nih.govmdpi.commdpi.comnih.gov
For example, the A domain in the initiation module (ApnA A1) responsible for activating the amino acid at the exocyclic position (position 1) has been shown to activate different amino acids like Arginine and Tyrosine in some Planktothrix strains, leading to the co-production of anabaenopeptin variants with different residues at this position. nih.govnih.govfrontiersin.org This promiscuity can arise from genetic variations within the A domain sequences. nih.govnih.gov The presence of alternative starter modules with different substrate specificities can further increase the structural diversity. mdpi.com This flexibility in substrate selection by A domains is a key factor in the generation of the numerous anabaenopeptin congeners found in cyanobacteria. nih.govuibk.ac.atfrontiersin.org
Genetic Basis of Anabaenopeptin Structural Diversity
Anabaenopeptins exhibit significant structural diversity, with numerous variants identified. mdpi.comencyclopedia.pub This diversity arises from variations within the apn gene cluster, influencing the types and positions of amino acids incorporated into the peptide structure. The general structure of anabaenopeptins includes a ring of five amino acids connected by a ureido linkage to an exocyclic amino acid. mdpi.comencyclopedia.pub While some positions in the peptide are conserved, such as the presence of D-Lysine at position 2 and N-methylation at position 5 in many variants, other positions are variable, contributing to the observed structural diversity. nih.govresearchgate.net
Mechanisms of Amino Acid Exchange and Insertion
Amino acid exchange and insertion in Anabaenopeptin biosynthesis are primarily driven by the substrate specificity of the adenylation (A) domains within the NRPS modules. mdpi.comencyclopedia.pubasm.org A domains are responsible for recognizing and activating specific amino acids for incorporation into the peptide chain. nih.govmdpi.comfrontiersin.org Variations in the A domain sequences, particularly in the ApnA A1 domain which is proposed to activate the amino acid at the exocyclic position, can lead to the incorporation of different amino acids at specific positions, resulting in structural variants. nih.govnih.govasm.org Some A domains exhibit relaxed substrate specificity, allowing for the incorporation of structurally related amino acids, contributing to the generation of a combinatorial library of variants. nih.govasm.org For instance, the ApnA A1 domain from certain Planktothrix strains can activate both Arginine and Tyrosine, leading to the production of variants with either amino acid at the exocyclic position. nih.govportlandpress.com In some cases, the presence of alternative starter modules, as observed in the apt gene cluster of Anabaena strain 90, can also contribute to the incorporation of chemically distinct amino acids at equivalent positions. nih.govportlandpress.com
Horizontal Gene Transfer as a Driver of Biosynthetic Diversity
Horizontal gene transfer (HGT) is recognized as a significant factor driving the diversity of biosynthetic gene clusters in cyanobacteria, including those responsible for Anabaenopeptin synthesis. nih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govdntb.gov.ua The high similarity observed between the apn genes of Planktothrix and Microcystis suggests a potential HGT event during the evolution of these genera. nih.govfrontiersin.orgnih.gov HGT, coupled with subsequent recombination events, can introduce new genetic material, including entire gene clusters or specific domains, leading to the acquisition of novel biosynthetic capabilities and the diversification of Anabaenopeptin structures. researchgate.netresearchgate.netfrontiersin.org Insertion sequence (IS) elements located near apn gene clusters may facilitate HGT. frontiersin.org
Environmental Regulation of this compound Biosynthesis
The production of this compound is influenced by various environmental factors, including light intensity, temperature, and nutrient availability. mdpi.comencyclopedia.pubd-nb.inforesearchgate.netresearchgate.net These factors can affect the growth rate of cyanobacteria and the expression of the genes involved in Anabaenopeptin biosynthesis.
Influence of Light Intensity and Temperature on Production Rates
Light intensity and temperature have been shown to influence the production rates of Anabaenopeptins. d-nb.infocapes.gov.br In some cases, an increase in temperature and light intensity has been associated with an increase in the concentration of peptides per cell biovolume. d-nb.info However, the specific response can vary depending on the cyanobacterial strain and the particular Anabaenopeptin variant. For example, the production of Anabaenopeptin F in one study increased significantly with higher light intensity at a specific temperature. d-nb.info While some studies indicate increased production under optimal growth conditions, the interaction between temperature, light intensity, and nutrient medium may not always be significant for the concentration of certain anabaenopeptins. d-nb.info
Nutrient Availability and Metabolite Expression
Nutrient availability, particularly the concentrations of nitrogen and phosphorus, plays a crucial role in regulating Anabaenopeptin biosynthesis. researchgate.netresearchgate.netasm.orgbiologists.comacs.org High availability of nitrogen and phosphorus has been associated with higher amounts of cell-bound anabaenopeptins per biovolume. researchgate.netbiologists.com Nutrient limitation can affect the expression of NRPS gene clusters, including those for anabaenopeptins. asm.orgacs.org Under low-phosphate conditions, some studies have observed increased abundance of transcripts belonging to anabaenopeptin gene clusters, although expression can be strongly downregulated under prolonged nutrient depletion. asm.org The production of anabaenopeptins has been found to be linearly correlated with the growth rate of Planktothrix, suggesting that growth activity is a major regulator of their production, which is in turn influenced by nutrient availability. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10418061 |
| Anabaenopeptin A | 844 |
| Anabaenopeptin C | 809 |
| Anabaenopeptin F | 851 |
| Anabaenopeptin G | Not readily available in search results with a clear CID. |
| Oscillamide Y | Not readily available in search results with a clear CID. Mentioned alongside CID 858 in search results, suggesting 858 might be related to a component or variant. nih.govfrontiersin.org |
| Anabaenopeptin 908 | Not readily available in search results with a clear CID. |
| Anabaenopeptin 915 | Not readily available in search results with a clear CID. |
| Ferintoic Acid A | Not readily available in search results with a clear CID. |
| Ferintoic Acid B | Not readily available in search results with a clear CID. |
| Lyngbyaureidamide A | Not readily available in search results with a clear CID. |
| Lyngbyaureidamide B | Not readily available in search results with a clear CID. |
| Pompanopeptin B | Not readily available in search results with a clear CID. |
| Anabaenopeptin MM850 | Not readily available in search results with a clear CID. |
| Anabaenopeptin MM823 | Not readily available in search results with a clear CID. |
| Anabaenopeptin D | Not readily available in search results with a clear CID. Mentioned alongside CID 841 in search results, suggesting 841 might be related to a component or variant. uni.lu |
| Anabaenopeptin E | Not readily available in search results with a clear CID. |
| Anabaenopeptin T | Not readily available in search results with a clear CID. |
| Anabaenopeptin 679 | Not readily available in search results with a clear CID. |
| Anabaenopeptilide 202A | Not readily available in search results with a clear CID. |
This compound, a prominent member of the anabaenopeptin family of cyclic hexapeptides, is a significant secondary metabolite produced by various cyanobacteria, particularly within the genera Planktothrix and Microcystis. Its biosynthesis is a complex process orchestrated by non-ribosomal peptide synthetases (NRPSs), large multienzyme complexes that assemble peptides without a ribosomal template. This article focuses exclusively on the molecular mechanisms governing the biosynthesis of this compound, exploring the genetic underpinnings of its structural diversity and the environmental factors that modulate its production.
The synthesis of this compound is directed by a specific gene cluster, designated as the apn gene cluster. This cluster, typically spanning around 24 kilobase pairs (kbp), encodes the necessary NRPS enzymes and associated proteins, including an ABC transporter (ApnE), crucial for the export of the synthesized peptide. nih.govpublish.csiro.au The NRPS machinery operates through a modular assembly line, where individual modules are responsible for the incorporation of specific amino acids. Each module generally contains adenylation (A), thiolation (T), and condensation (C) domains, which activate the amino acid, tether it to a carrier protein, and catalyze peptide bond formation, respectively. nih.govmdpi.comfrontiersin.org The arrangement and specificity of these modules within the apn gene cluster dictate the sequence and structure of the resulting anabaenopeptin. nih.gov
Molecular Biosynthesis of Anabaenopeptin B
Genetic Basis of Anabaenopeptin Structural Diversity
The remarkable structural diversity observed among anabaenopeptins is a direct consequence of genetic variations within the apn gene cluster. While the core structure features a five-amino-acid ring and an exocyclic residue connected by a ureido linkage, the specific amino acids at several positions can vary, leading to numerous congeners. mdpi.comencyclopedia.pub
Mechanisms of Amino Acid Exchange and Insertion
Amino acid variability in anabaenopeptins is largely determined by the substrate specificity of the A domains. mdpi.comencyclopedia.pubasm.org These domains possess binding pockets that recognize and select particular amino acids for activation. Mutations or variations in the genes encoding these A domains can alter their substrate specificity, allowing for the incorporation of different amino acids at specific positions within the peptide. nih.govnih.govasm.org A notable example is the ApnA A1 domain, which is responsible for incorporating the exocyclic amino acid. nih.govnih.govasm.org In some strains, this domain exhibits a relaxed specificity, capable of activating chemically distinct amino acids like Arginine and Tyrosine, leading to the co-production of different anabaenopeptin variants within a single strain. nih.govportlandpress.com This promiscuity of A domains acts as a key mechanism for generating structural diversity. nih.govasm.org Furthermore, in some cyanobacteria, the presence of alternative starter modules within the NRPS system can also contribute to the incorporation of different amino acids at equivalent positions. nih.govportlandpress.com
Environmental Regulation of this compound Biosynthesis
Influence of Light Intensity and Temperature on Production Rates
Light intensity and temperature are key environmental parameters that impact the growth and metabolism of photosynthetic cyanobacteria, consequently affecting the production of secondary metabolites like anabaenopeptins. d-nb.infocapes.gov.br Studies have shown that variations in light intensity and temperature can lead to changes in the cellular concentration of anabaenopeptins. d-nb.info Generally, increased light intensity and temperature, within a certain range conducive to growth, can lead to higher peptide production rates per unit of biomass. d-nb.info However, the specific response can be strain-dependent, and the interplay between light, temperature, and other factors can be complex. d-nb.info For instance, the production of Anabaenopeptin F was observed to increase significantly with higher light intensity at a specific temperature. d-nb.info
Molecular Mechanisms of Biological Activity of Anabaenopeptin B
Enzyme Inhibitory Activities
Anabaenopeptin B has been shown to inhibit several types of enzymes, including carboxypeptidases and serine/threonine protein phosphatases. mdpi.comencyclopedia.pubnih.gov
Carboxypeptidase Inhibition
Anabaenopeptins are known inhibitors of zinc-containing metalloexopeptidases, such as carboxypeptidase A (CPA) and carboxypeptidase B (CPB). nih.govmdpi.com this compound demonstrates potent inhibitory activity against specific carboxypeptidases. mdpi.com
Many anabaenopeptin congeners inhibit CPA, typically in the low micromolar range. mdpi.com this compound has shown particularly increased potency against CPB, with an IC50 value reported as low as 0.2 nM. mdpi.com Structural modeling suggests that the arginine residue at the exocyclic position (position 1) in this compound is critical for its binding and potent inhibition of CPB. nih.govmdpi.com While anabaenopeptin variants with aromatic or aliphatic amino acids at the exocyclic position show high activity against CPA, those with arginine or lysine (B10760008), like this compound, exhibit high inhibitory activity against CPB. frontiersin.org
This compound is a potent inhibitor of CPB, with an IC50 of 0.2 nM. mdpi.com This potency is significantly higher compared to the activity of many other anabaenopeptin congeners against CPA, which are often in the low micromolar range. mdpi.com The presence of arginine at the exocyclic position is strongly associated with this high activity against CPB. nih.govfrontiersin.org
Here is a summary of reported IC50 values for this compound against specific carboxypeptidases:
| Enzyme Target | IC50 (nM) | Reference |
| Carboxypeptidase B (CPB) | 0.2 | mdpi.com |
| TAFIa (CPB2) | 1.5 | nih.govnih.govresearchgate.netresearchgate.net |
Anabaenopeptins, including this compound, have been identified as potent inhibitors of activated thrombin activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase B2 (CPB2). nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netacs.org TAFIa is a carboxypeptidase that plays a role in stabilizing fibrin (B1330869) clots by removing C-terminal arginine and lysine residues from partially degraded fibrin. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Inhibition of TAFIa can stimulate fibrin clot degradation and potentially help prevent thrombosis. nih.govnih.govresearchgate.netresearchgate.net this compound has shown high potency against TAFIa, with reported IC50 values as low as 1.5 nM. nih.govnih.govresearchgate.netresearchgate.net The mechanism of TAFIa inhibition by anabaenopeptins involves the linear part of the peptide mimicking the carboxy-terminus of fibrin, allowing it to access the active site pocket, while the cyclic portion blocks the channel entrance. mdpi.com Crystal structures of anabaenopeptins B, C, and F bound to carboxypeptidase B (used as a surrogate for TAFIa) have revealed that a basic exocyclic residue (like arginine or lysine) is crucial for addressing the S1' binding pocket, contributing significantly to potency. nih.govnih.govresearchgate.netresearchgate.net
This compound has demonstrated high selectivity for TAFIa over other proteases involved in the coagulation cascade. nih.gov Studies have shown that the selectivity of anabaenopeptins B, C, and F against coagulation enzymes such as FXa, FVIIa, FIIa, and FXIa, as well as against carboxypeptidases A and N, was greater than 500-fold compared to their activity against TAFIa. nih.gov
Here is a table summarizing the selectivity profile based on IC50 ratios:
| Enzyme Target | Selectivity (IC50 Ratio vs. TAFIa) | Reference |
| FXa | >500 | nih.gov |
| FVIIa | >500 | nih.gov |
| FIIa | >500 | nih.gov |
| FXIa | >500 | nih.gov |
| Carboxypeptidase A | >500 | nih.gov |
| Carboxypeptidase N | >500 | nih.gov |
Serine/Threonine Protein Phosphatase Inhibition
Anabaenopeptins have also been shown to inhibit serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). mdpi.comencyclopedia.pubmdpi.comnih.govmdpi.comresearchgate.net While anabaenopeptins can inhibit these phosphatases, their potency is generally lower compared to well-known cyanobacterial toxins like microcystins and nodularins, which are potent PP1 inhibitors in the nanomolar range. mdpi.comnih.gov Anabaenopeptins A, D, F, and oscillamide Y have shown nanomolar IC50 values against PP1, while anabaenopeptin F, oscillamides A, B, and Y inhibit PP2A in the micromolar range. mdpi.com The presence of arginine in the exocyclic position has been linked to the inhibitory activity against PP1 for some anabaenopeptins. nih.govmdpi.comnih.gov this compound has been reported to inhibit PP1. nih.govmdpi.com
Activity Against Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)
Anabaenopeptins have been evaluated for their activity against protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are crucial regulators of numerous cellular functions, such as signal transduction, metabolism, and cell cycle progression. While some anabaenopeptin congeners, like Anabaenopeptins A, D, F, and Oscillamide Y, inhibit PP1 with nanomolar IC₅₀ values, others, including Anabaenopeptin F, Oscillamides A, B, and Y, show PP2A inhibition in the micromolar range. This compound has been shown to inhibit PP1, although generally with lower potency compared to microcystins and nodularins. Studies have indicated that this compound inhibits both PP1 and PP2A in the micromolar range.
Here is a table summarizing some reported IC₅₀ values for this compound and other anabaenopeptins against PP1 and PP2A:
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Anabaenopeptin A | PP1 | 104,300 | |
| This compound | PP1 | 119,500 | |
| Anabaenopeptin F | PP1 | 44,770 | |
| Oscillamide Y | PP1 | 72.26 | |
| This compound | PP1 | µM range | |
| Anabaenopeptin F | PP1 | µM range | |
| Oscillamide Y | PP1 | µM range | |
| This compound | PP2A | µM range | |
| Anabaenopeptin F | PP2A | µM range | |
| Oscillamide Y | PP2A | µM range |
Note: IC₅₀ values can vary depending on the specific assay conditions and enzyme source.
Comparative Potency with Other Cyanopeptides
When compared to other classes of cyanopeptides, particularly microcystins and nodularins, anabaenopeptins generally exhibit lower potency as inhibitors of PP1 and PP2A. Microcystins and nodularins are considered potent PP1 inhibitors with IC₅₀ values typically in the low nanomolar range (1.1 to 1.9 nM). In contrast, anabaenopeptins often show IC₅₀ values in the micromolar range for protein phosphatase inhibition. However, anabaenopeptins, including this compound, demonstrate potent inhibitory activity against carboxypeptidases, an activity where they often surpass other cyanopeptide classes.
Serine Endopeptidase Inhibition
Anabaenopeptins also exhibit inhibitory activity against serine endopeptidases, although this activity can be highly congener-specific.
Congener-Specific Inhibition Patterns
The inhibitory patterns of anabaenopeptins against serine proteases are highly dependent on the specific congener. This congener-specific activity is influenced by the structural variations within the anabaenopeptin family. Different anabaenopeptin variants can exhibit distinct levels of inhibition or complete lack of inhibition against the same protease. This highlights the importance of structural features in determining the enzyme specificity of these compounds.
Structure-Activity Relationship (SAR) Studies for this compound
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For anabaenopeptins, SAR studies have provided insights into the key structural features that govern their inhibitory potency against various enzymes.
Crucial Role of the Exocyclic Amino Acid Residue (R1) in Enzyme Binding and Potency
A key finding in the SAR of anabaenopeptins is the crucial role of the exocyclic amino acid residue, often denoted as R1, in determining enzyme binding and inhibitory potency. This residue is attached to the cyclic core via a ureido linkage. The nature of the R1 residue significantly influences the strength and specificity of anabaenopeptin interactions with target enzymes, particularly carboxypeptidases and, to some extent, other proteases and phosphatases.
For instance, studies on the inhibition of thrombin activatable fibrinolysis inhibitor (TAFIa) and carboxypeptidase B have shown a strong dependence of potency on a basic exocyclic residue, such as Arginine (Arg) or Lysine (Lys). These basic residues are thought to interact with the S1' binding pocket of the enzyme. This compound, which typically contains Arginine at the R1 position, has demonstrated high potency against carboxypeptidase B, with structural modeling supporting the critical role of the Arginine residue for binding.
Conversely, anabaenopeptin congeners with different exocyclic residues, such as Tyrosine (Tyr), Phenylalanine (Phe), or Isoleucine (Ile), often show significantly reduced potency against these enzymes. This demonstrates that the chemical nature and properties of the R1 residue are critical determinants of the anabaenopeptin's ability to bind to and inhibit its target enzyme.
Here is a table illustrating the influence of the R1 residue on the activity of some anabaenopeptin analogues against TAFIa:
| Compound | R1 Residue | IC₅₀ (nM) against TAFIa | Reference |
| This compound | Arg | 1.5 | |
| Anabaenopeptin C | Lys | 1.9 | |
| Anabaenopeptin SA3 | Lys | 2.1 | |
| Anabaenopeptin SA1 | Arg | 2.2 | |
| Anabaenopeptin A | Tyr | 440 | |
| Anabaenopeptin SA5 | Tyr | 790 |
Note: This table focuses on TAFIa inhibition as a representative example of the R1 residue's influence on potency. The specific R1 residue at position 1 is crucial for its inhibitory activity.
Influence of Other Amino Acid Substitutions on Activity
The structural variability among anabaenopeptin congeners significantly impacts their inhibitory activities. The amino acid at the exocyclic position (position 1) is particularly important for determining the potency and target specificity. mdpi.commdpi.comnih.gov
Studies on the inhibition of thrombin activatable fibrinolysis inhibitor (TAFIa), a carboxypeptidase, have shown a strong dependence of potency on a basic exocyclic residue like Arginine (Arg) or Lysine (Lys). rcsb.orgproteopedia.orgnih.govresearchgate.net this compound, with Arg at position 1, has demonstrated high potency against TAFIa, with IC50 values as low as 1.5 nM. nih.govrcsb.orgproteopedia.orgnih.govresearchgate.net Congeners with a Tyrosine (Tyr) residue at this position showed a significant decrease in activity, by approximately two orders of magnitude. nih.gov
However, the influence of amino acid substitutions can vary depending on the target enzyme. While a basic residue at position 1 is critical for potent TAFIa inhibition, the activity against other enzymes like carboxypeptidase A (CPA) might show different trends. For instance, some studies suggest that hydrophobic amino acids at the exocyclic position can increase activity against CPA compared to polar residues like Lys or Arg. mdpi.com Anabaenopeptin G, with Tyr at the exocyclic position, inhibited CPA with a significantly lower IC50 value (0.002 µM) compared to Anabaenopeptin H, which has Arg at this position (IC50 3.7 µM). mdpi.com This highlights the enzyme-specific nature of the structure-activity relationship based on the exocyclic amino acid.
Substitutions in the pentacyclic ring of anabaenopeptins generally show a broader tolerance regarding activity against TAFIa, suggesting that the cyclic portion primarily acts as a plug for the active site. rcsb.orgproteopedia.orgnih.govresearchgate.net For example, the difference between Val and Ile in the cyclic part of Anabaenopeptins B and F did not significantly affect their activity against TAFIa. nih.gov However, substitutions in the ring can still influence activity against other targets. Replacing Alanine (Ala) with Serine (Ser) at position 5 has been observed to lead to a loss of potency against TAFIa. nih.gov
The diversity in amino acid composition at various positions within the anabaenopeptin structure, driven by the substrate specificity of the nonribosomal peptide synthetases (NRPS) involved in their biosynthesis, contributes to the wide range of bioactivities observed for this class of compounds. frontiersin.orgnih.govencyclopedia.pubmdpi.com
Here is a table summarizing some reported IC50 values for this compound and related congeners against different enzymes:
| Anabaenopeptin Variant | Exocyclic Amino Acid (Position 1) | Target Enzyme | IC50 Value | Source |
|---|---|---|---|---|
| This compound | Arg | TAFIa | 1.5 nM | nih.govrcsb.orgproteopedia.orgnih.govresearchgate.net |
| Anabaenopeptin variant | Lys | TAFIa | 2.1 nM | nih.gov |
| Anabaenopeptin variant | Tyr | TAFIa | 400 nM | nih.gov |
| This compound | Arg | CPB | 0.2 nM | mdpi.comnih.gov |
| Anabaenopeptin G | Tyr | CPA | 0.002 µM (2 nM) | mdpi.com |
| Anabaenopeptin H | Arg | CPA | 3.7 µM (3700 nM) | mdpi.com |
Insights from Co-Crystal Structures on Binding Modes
Co-crystal structures of anabaenopeptins bound to target enzymes have provided detailed insights into their binding modes and the structural basis for their observed structure-activity relationships. rcsb.orgproteopedia.orgnih.govresearchgate.netnih.gov
Crystal structures of Anabaenopeptins B, C, and F bound to carboxypeptidase B (CPB), used as a surrogate protease for TAFIa, have been particularly informative. rcsb.orgproteopedia.orgnih.govresearchgate.netnih.gov These structures reveal that the exocyclic amino acid residue of the anabaenopeptin molecule is crucial for addressing the S1' binding pocket of the enzyme. rcsb.orgproteopedia.orgnih.govresearchgate.net The strong dependence of potency on a basic exocyclic residue (Arg or Lys) is explained by its favorable interaction with this pocket. rcsb.orgproteopedia.orgnih.govresearchgate.net
The pentacyclic ring structure of anabaenopeptins has been shown to act as a plug, blocking the entrance channel to the enzyme's active site. nih.govresearchgate.net This physical blockage, in addition to the specific interactions of the exocyclic residue within the binding pocket, contributes to the potent inhibitory activity. nih.govrcsb.orgproteopedia.orgnih.govresearchgate.net
Co-crystal structures have also helped to explain the observed tolerance towards substitutions in the pentacyclic ring; while the ring is essential for blocking the active site entrance, variations in the amino acids within the ring are better accommodated compared to changes in the critical exocyclic position, particularly for TAFIa inhibition. rcsb.orgproteopedia.orgnih.govresearchgate.net
For example, the crystal structure of the this compound-CPB complex (PDB code: 5LRG) has a resolution of 2.02 Å, providing detailed atomic information about the interaction. rcsb.org This structure supports the model where the Arg residue of this compound occupies the S1' pocket of CPB, and the cyclic part of the molecule obstructs the access channel. rcsb.orgproteopedia.orgnih.govresearchgate.net
These structural studies are vital for understanding the molecular basis of anabaenopeptin activity and provide a foundation for the rational design of novel enzyme inhibitors based on the anabaenopeptin scaffold. proteopedia.orgnih.govnih.gov
Ecological Significance of Anabaenopeptin B
Role in Cyanobacterial Defense Mechanisms
Anabaenopeptin B is a key component of the chemical defense arsenal (B13267) of cyanobacteria, providing protection against a range of aquatic organisms. Its bioactive properties help to deter grazers and combat parasites, thereby enhancing the survival and competitive advantage of the producing cyanobacteria.
Protection Against Zooplankters and Crustaceans
This compound has been identified as a defense mechanism against grazing by zooplankters and crustaceans. frontiersin.org Research has demonstrated its toxic effects on these organisms, which can deter feeding and impact their survival. The inhibitory activity of anabaenopeptins towards proteases and phosphatases is thought to be a key mechanism behind their toxicity and defensive capabilities against these grazers. nih.govresearchgate.net
**Table 1: Toxic Effects of this compound on *Daphnia magna***
| Compound(s) | Effect | 48h EC50 (µg/mL) |
|---|---|---|
| This compound | Swimming Speed Inhibition | 6.3 ± 0.63 |
| This compound + Microcystin-LR | Swimming Speed Inhibition | 0.95 ± 0.12 |
Activity Against Parasites (e.g., Chytrid Fungi) and Pathogenic Amoeba
Beyond its role in deterring larger grazers, this compound is also implicated in the defense against microbial parasites. One theory regarding the biological role of anabaenopeptins is that they serve as a defense mechanism against parasites such as chytrid fungi and pathogenic amoeba. nih.govresearchgate.netmdpi.com
Studies have indicated that oligopeptides produced by Planktothrix agardhii, including anabaenopeptins, can reduce the virulence of chytrid fungi. nih.gov This suggests that this compound may play a role in protecting cyanobacterial populations from fungal infections, which can be a significant cause of mortality in phytoplankton.
Furthermore, anabaenopeptins have demonstrated toxic effects against the pathogenic free-living amoeba Acanthamoeba castellanii. nih.gov This amoebicidal activity provides another layer of defense for cyanobacteria against predation and infection by protists in their environment.
Allelopathic Interactions within Microbial Communities
Allelopathy, the chemical inhibition of one organism by another, is a crucial factor in structuring microbial communities. This compound is thought to be involved in these complex chemical interactions, influencing the growth and physiology of competing microorganisms and potentially playing a role in intraspecific communication.
Modulation of Competitor Organisms' Growth and Physiology
While direct evidence specifically detailing the allelopathic effects of this compound on competing phytoplankton and bacteria is an area of ongoing research, the broader class of anabaenopeptins has been associated with allelopathic activity. One study uncovered a novel anabaenopeptin congener with potent allelopathic activity against a strain isolated from the same habitat, highlighting the potential for these compounds to influence microbial competition. researchgate.net Given the structural similarities and shared biosynthetic pathways among anabaenopeptins, it is plausible that this compound also possesses properties that can modulate the growth and physiology of other microorganisms in its vicinity.
Potential Role in Cell-Cell Communication
An intriguing ecological role for this compound is its potential involvement in cell-cell communication, particularly in the regulation of cyanobacterial population density. Research has shown a correlation between the presence of this compound and Anabaenopeptin F and the triggering of cell lysis in cyanobacteria, which can lead to the collapse of cyanobacterial blooms. nih.govmdpi.com
It is proposed that these "non-toxic" cyclic peptides can induce the lysis of different Microcystis aeruginosa cell lines, possibly through the induction of virus-like particles. proquest.com This process could serve as a mechanism to control cyanobacterial population density. proquest.comnih.gov In this scenario, lysogenic cyanobacteria, in the presence of anabaenopeptins, could act as focal points for the release of infectious particles, leading to a cascading lysis effect that culminates in the decline of a bloom. proquest.com This suggests a sophisticated form of chemical signaling where this compound may act as an environmental cue that influences the life cycle and population dynamics of cyanobacteria.
Dynamics of this compound Production in Cyanobacterial Blooms
This compound is frequently detected in cyanobacterial blooms in freshwater ecosystems worldwide, often co-occurring with other cyanotoxins and bioactive peptides. mdpi.com Its concentration and prevalence can vary significantly depending on the composition of the cyanobacterial community and various environmental factors.
In some instances, anabaenopeptins, including this compound, have been found to be more abundant than the well-known cyanotoxin microcystin (B8822318). researchgate.net For example, in a study of Greek freshwater bodies, this compound was the predominant anabaenopeptin in several samples, with its concentration making up 61% to 100% of the total anabaenopeptins measured. researchgate.net High intracellular concentrations of anabaenopeptins, sometimes exceeding 1000 µg·L⁻¹, have been reported, suggesting a significant ecological impact. researchgate.net
The production of this compound can be influenced by environmental conditions such as nutrient availability, light, and temperature. For instance, the production of anabaenopeptin F, a closely related compound, was observed to increase more than fourfold at 25°C compared to 20°C under the same conditions. frontiersin.org The interplay of these factors contributes to the dynamic nature of this compound concentrations observed in natural water bodies.
Table 2: Detection of this compound in Various Cyanobacterial Blooms
| Location | Dominant Cyanobacteria | This compound Concentration | Other Detected Anabaenopeptins |
|---|---|---|---|
| Greek Lakes | Microcystis, Dolichospermum | Frequently detected (present in 65% of samples) | Anabaenopeptin F, Oscillamide Y, Anabaenopeptin A |
| Sau-Susqueda-El Pasteral Reservoirs, Spain | Microcystis | Detected in intracellular and extracellular fractions | Anabaenopeptin A, Anabaenopeptin F, Oscillamide Y |
| Canadian Lakes | Planktothrix | Produced by most studied strains | Anabaenopeptin A, Anabaenopeptins 856 and 872 |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Anabaenopeptin A |
| This compound |
| Anabaenopeptin F |
| Microcystin-LR |
Co-occurrence with Other Bioactive Peptides (e.g., Microcystins)
This compound is rarely found in isolation within cyanobacterial blooms; instead, it typically co-occurs with a diverse array of other bioactive peptides, including the well-known hepatotoxic microcystins. mdpi.comnih.gov This co-occurrence is a significant ecological factor, as the complex mixtures of these compounds can lead to synergistic toxic effects and complicate risk assessments of water quality. usc.edu The first identified anabaenopeptins, A and B, were isolated from Anabaena flos-aquae NRC 525-17, which also produced microcystins and the neurotoxin anatoxin-a. mdpi.com
Research across various freshwater bodies has consistently demonstrated the simultaneous presence of anabaenopeptins and microcystins. nih.gov For instance, in a study of Canadian lakes, anabaenopeptins were detected at higher concentrations than microcystins, with maximum concentrations reaching 2.5 µg L⁻¹ for anabaenopeptins compared to 0.03 µg L⁻¹ for microcystins. nih.gov In this particular study, this compound was produced by all tested strains of Planktothrix except one. nih.gov Similarly, a five-year survey of Lake Greifensee in Switzerland found that anabaenopeptins were detected in 95% of all samples, with concentrations of some variants, like Oscillamide Y, up to 100-fold higher than microcystins. acs.org
In some cases, anabaenopeptins can be the dominant peptides even when microcystin-producing cyanobacteria are present. A bloom in Spanish reservoirs, dominated by Microcystis, showed unusually high intracellular concentrations of anabaenopeptins (A, B, C, and F) and oscillamide Y, while microcystin levels were very low (in the ng/L range). nih.gov This highlights that the presence of a potentially toxigenic genus does not always correlate with high concentrations of its most well-known toxin, and other bioactive peptides like this compound may be more abundant. nih.gov
The frequent co-occurrence of multiple cyanotoxins complicates the assessment of ecological and health risks. usc.edu Studies have shown that a mixture of this compound and microcystin-LR can exert stronger toxic effects on organisms like Daphnia magna than either compound alone. researchgate.net The table below summarizes findings from various studies on the co-occurrence of this compound and other cyanotoxins.
Table 1: Co-occurrence of this compound with Other Bioactive Peptides in Environmental Samples
| Location/Study | Co-occurring Peptides | Organism/Matrix | Key Findings | Reference(s) |
|---|---|---|---|---|
| Canadian Lakes | Microcystins (MC-LA, MC-LY, MC-LW), Anabaenopeptin A | Planktothrix strains | This compound was produced by most strains; anabaenopeptins were detected at higher concentrations than microcystins. | nih.gov |
| Spanish Reservoirs | Anabaenopeptins (A, C, F), Oscillamide Y, Microcystins (traces of MC-LR, -RR, -dmRR) | Microcystis bloom | Unusually high concentrations of anabaenopeptins were found, while microcystin levels were very low. | nih.gov |
| Pike River, Canada | Microcystins (12 variants), Anatoxins, Cylindrospermopsin, Anabaenopeptin A, Cyanopeptolin-A | Surface water and fish muscle | 14 of 18 targeted cyanotoxins were detected in water. This compound was found in fish muscle at concentrations of 0.12-5.0 μg kg⁻¹. | nih.govresearchgate.net |
| Greek Freshwaters | Anabaenopeptins (A, F), Oscillamide Y, and nine other AP congeners | Cyanobacterial blooms (Microcystis, Dolichospermum) | This compound was one of the most frequently detected congeners, present in 65% of bloom samples. Up to eight congeners co-occurred in the same sample. | nih.govmdpi.com |
Factors Influencing this compound Concentrations in Environmental Samples
The concentration of this compound and other anabaenopeptins in the environment is not static but is influenced by a combination of abiotic and biotic factors. mdpi.com These environmental variables can affect both the growth of the producing cyanobacteria and the intracellular production of the peptides. mdpi.comd-nb.info
Light intensity and temperature also play a crucial role. mdpi.comd-nb.info Research has shown that the concentrations of anabaenopeptin F exhibit patterns dependent on light and temperature, with increased levels often correlating with increases in these factors. d-nb.info However, the response can be complex and vary between different peptide groups produced by the same organism. For instance, in one study, the production of anabaenopeptilide 90B increased considerably with light intensity, while the production of Anabaenopeptins A and C decreased, indicating a compensatory dynamic between different peptide groups. mdpi.com
Furthermore, the pH of the water can influence the persistence of these compounds. During cyanobacterial blooms, the pH of surface water often rises to levels between 8 and 10. acs.org While anabaenopeptins are generally stable in light, their photochemical degradation in the presence of sensitizers can be pH-dependent, which affects their longevity in the environment. acs.org The interaction between different strains and species of cyanobacteria can also alter their secondary metabolite profiles, suggesting that diffusible signals released by co-existing microorganisms can regulate the production of anabaenopeptins. mdpi.com
Advanced Analytical Techniques for Anabaenopeptin B Research and Monitoring
High-Throughput LC-MS-Based Methods
Liquid chromatography-mass spectrometry (LC-MS) methods are widely used for cyanotoxin detection and quantification, offering high accuracy and precision. mdpi.comresearchgate.net They serve as a reliable baseline for comparing and validating other analytical methods. mdpi.comresearchgate.net
On-line solid-phase extraction (SPE) coupled with ultra-high performance liquid chromatography high-resolution mass spectrometry (UHPLC-HRMS) is a method developed for the rapid screening of a wide range of cyanotoxins. researchgate.netrsc.orgrsc.org This approach addresses the challenge of analyzing multi-class toxins with diverse properties in environmental matrices. rsc.org
A validated SPE-UHPLC-HRMS method enabled high-throughput screening of 17 multi-class cyanotoxins, including anabaenopeptins A and B, in recreational lake waters. researchgate.netrsc.org This method achieved extraction and separation in 8 minutes, with limits of detection between 8 and 53 ng L⁻¹. researchgate.netrsc.org The method demonstrated suitable precision (generally < 20%), accuracy (81-113%), and low relative matrix effects (< 29%) for environmental samples. researchgate.netrsc.org Anabaenopeptins A and B were detected in 38% of analyzed lake samples at concentrations up to 10 µg L⁻¹. researchgate.netrsc.org
This integrated SPE-UHPLC-HRMS strategy allows for sensitive and high-throughput analysis with minimal sample treatment for the unambiguous identification of anabaenopeptins and microcystins in freshwater. nih.gov
LC-MS allows for both targeted and suspect screening approaches for cyanotoxin analysis. ub.edu Targeted analysis requires reference standards for confirmation and quantification, utilizing retention time and MS/MS fragmentation as confirmation criteria. ub.edu Both low-resolution MS (LRMS) and high-resolution MS (HRMS) can be used for targeted analysis, with triple quadrupole (QqQ) instruments commonly employed. ub.edu
Suspect screening by LC-HRMS is performed in full scan mode, allowing for the analysis of any ionizable substance by extracting its exact mass. mdpi.com This is particularly useful when analytical standards are not available for all potential cyanotoxins. mdpi.com Suspect screening relies on databases or lists of suspect ions containing information such as molecular formula and structure. mdpi.com HRMS also allows for non-targeted analysis to discover new and unknown toxins. mdpi.com
A study utilizing target and suspect screening HRMS approaches in a Spanish reservoir system detected different anabaenopeptins, including anabaenopeptin B, at unusually high concentrations (µg-mg/L), while microcystins were found at much lower levels (ng/L). mdpi.com This highlights the suitability of HRMS for detecting cyanobacterial peptides beyond commonly monitored microcystins. mdpi.com Another five-year lake monitoring study used targeted and suspect screening approaches based on LC-MS, identifying 46 different cyanobacterial metabolites. acs.org Anabaenopeptins A, B, and F, along with Oscillamide Y, showed high detection frequency and LC-MS response in this study. acs.org
Enzyme-Linked Immunosorbent Assay (ELISA) for Anabaenopeptin Detection
Enzyme-linked immunosorbent assay (ELISA) is a biochemical assay that detects the presence of an antigen using specific antibodies. eurofins-technologies.commdpi.com ELISA tests are often used as a screening tool for cyanotoxins due to their ease of use, speed, and cost-effectiveness. eurofins-technologies.commdpi.commdpi.com A commercial ELISA kit for the determination of total anabaenopeptins (APtot ELISA) has been developed for routine monitoring. eurofins-technologies.comresearchgate.netnih.gov This test is a direct competitive ELISA based on the recognition of anabaenopeptins by specific antibodies. eurofins-technologies.comgoldstandarddiagnostics.com
The Anabaenopeptins ELISA has an estimated detection limit of 0.08 ppb (ng/mL). eurofins-technologies.com Cross-reactivity with other anabaenopeptin congeners has been observed, for example, the Eurofins Abraxis Anabaenopeptins Plate Kit shows 100.0% cross-reactivity with Anabaenopeptin A and this compound, and higher cross-reactivity with Anabaenopeptin F (166.9%) and Ferintoic Acid A (133.1%). eurofins-technologies.com It does not recognize Cylindrospermopsin, Microcystin-LR, and Nodularins up to 1000 ppb. eurofins-technologies.com
Comparative studies have evaluated the performance of ELISA kits for anabaenopeptins against LC-MS methods. Validation results for accuracy, precision, and calibration were found to be comparable between an APtot ELISA and a validated quantitative LC-MS method. researchgate.netnih.gov However, LC-MS methods generally offer greater sensitivity and specificity compared to ELISA. researchgate.netnih.govmdpi.com
Specifically, method detection limits were more sensitive using LC-MS, evaluated at 0.011 and 0.013 μg L⁻¹ for AP-A and B respectively, compared to the APtot ELISA which had a detection limit of 0.10 μg L⁻¹ for total anabaenopeptins. researchgate.netnih.gov While the APtot ELISA results were independent of the matrix, a systematic signal response in blanks required subtraction. researchgate.netnih.gov Cross-reactivity with other cyanopeptides, such as Cyanopeptolin A, nodularin-R, and microcystin-RR, was observed with the APtot ELISA, leading to potential overestimations in lake samples compared to LC-MS results. researchgate.netnih.gov Overestimation values up to 2261% were observed in some samples when using the APtot ELISA compared to LC-MS, considering the contribution of cross-reactive cyanopeptides. researchgate.netnih.gov Therefore, LC-MS is recommended for the study and monitoring of anabaenopeptins when sensitivity and specificity are critical. researchgate.netnih.gov
Despite the lower sensitivity and potential for cross-reactivity compared to LC-MS, ELISA offers advantages in terms of accessibility, speed, and ease of use, making it valuable as a screening tool. mdpi.commdpi.com Positive ELISA results can be confirmed by LC/MS or other conventional methods. eurofins-technologies.comgoldstandarddiagnostics.com
Here is a comparative summary of ELISA and LC-MS methods:
| Feature | ELISA | LC-MS |
| Accessibility | Easily accessible | Less accessible |
| Speed | Fast | Slower than ELISA |
| Ease of Use | Easy | Requires trained personnel and complex equipment |
| Sensitivity | Lower (e.g., 0.10 µg/L for total APs) researchgate.netnih.gov | Higher (e.g., 0.013 µg/L for AP-B) researchgate.netnih.gov |
| Specificity | Can have issues with cross-reactivity researchgate.netnih.gov | High specificity |
| Cost | Cost-efficient | More expensive |
| Application | Screening, routine monitoring eurofins-technologies.comresearchgate.netnih.gov | Confirmation, quantification, research researchgate.netnih.govmdpi.com |
Genetic Probes for this compound-Producing Organisms
Genetic methods, such as PCR-based techniques, can be used to detect the presence of cyanotoxin biosynthetic gene clusters in water samples, serving as a tool for assessing the potential for cyanotoxin production. mdpi.com Anabaenopeptins are produced by nonribosomal peptide synthetases (NRPS) encoded by gene clusters, such as the apnA-E gene cluster. frontiersin.orgresearchgate.net
Studies have investigated the presence and recombination of the anabaenopeptin synthesis gene cluster (apnA-E) in cyanobacteria. frontiersin.org Genetic probes designed to target specific genes within these clusters, such as the apnA A1-domain, can be used to identify anabaenopeptin-producing strains and investigate the genetic basis for structural variation in anabaenopeptins. frontiersin.orguibk.ac.at Genome mining has shown that anabaenopeptin gene clusters are widespread in cyanobacteria. researchgate.net
Targeting these biosynthetic genes with genetic probes can provide insights into the distribution and potential for anabaenopeptin production in aquatic environments, complementing chemical analysis methods.
Synthetic Approaches to Anabaenopeptin B and Analogs for Research Purposes
Total Synthesis Strategies for Anabaenopeptin-Type Peptides
Total synthesis approaches for anabaenopeptin-type peptides aim to construct the entire molecular framework from simpler precursors. These strategies often involve a combination of linear peptide synthesis followed by macrocyclization. The specific sequence of amino acids, the presence of unique moieties like the ureido linkage, and the macrocyclic ring structure necessitate carefully designed synthetic routes.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized methodology for the construction of linear peptide precursors of anabaenopeptins. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. SPPS offers advantages in terms of ease of handling, automation potential, and simplified purification of intermediates. However, the incorporation of non-proteinogenic amino acids and the formation of the unique ureido linkage require specific coupling strategies and appropriately protected building blocks. The choice of resin, coupling reagents, and deprotection strategies is critical for achieving high yields and purity of the linear peptide precursor before cyclization.
Divergent Synthesis for Accessing Structural Diversity
Divergent synthesis strategies are employed to efficiently access a library of anabaenopeptin analogs from common synthetic intermediates. This approach involves synthesizing a key precursor molecule that can then be diversified at specific positions through late-stage modifications. By introducing different amino acids or modifying functional groups on the common intermediate, researchers can rapidly generate a range of analogs with variations in specific parts of the molecule. This is particularly valuable for structure-activity relationship (SAR) studies, allowing for systematic investigation of how structural changes impact biological activity.
Macrocyclization Techniques and Challenges
The formation of the macrocyclic ring is a critical step in the total synthesis of anabaenopeptins and their analogs. This cyclization often involves forming a peptide bond or a lactam ring between the N-terminus and a side chain or C-terminus of the linear precursor. Challenges in macrocyclization include achieving high yields, minimizing side reactions such as dimerization or polymerization, and controlling the conformation of the cyclic peptide.
On-Resin Self-Cleaving Head-to-Side Chain Cyclization
One effective technique for macrocyclization is the on-resin self-cleaving head-to-side chain cyclization. In this method, the linear peptide precursor remains attached to the solid support, and the cyclization occurs between the N-terminus (head) and a reactive group on a side chain. A key aspect of this approach is the design of a linker that facilitates both the synthesis of the linear peptide and the subsequent cleavage from the resin concomitant with or immediately following cyclization. This strategy can help to minimize intermolecular reactions by keeping the peptide chains isolated on the resin.
Optimization of Reaction Conditions (e.g., pH)
Optimization of reaction conditions is paramount for successful macrocyclization. Factors such as solvent, temperature, concentration, coupling reagents, and pH significantly influence the efficiency and outcome of the cyclization reaction. For head-to-side chain cyclization, controlling the pH is particularly important as it affects the ionization state of the reacting amine and carboxyl groups. Careful optimization is required to favor the desired intramolecular cyclization over competing intermolecular reactions. Studies have investigated the effect of different pH values and buffer systems on cyclization yields and product distribution.
Preparation of Anabaenopeptin B Analogs for Structure-Activity Relationship Studies
The preparation of this compound analogs is essential for conducting structure-activity relationship (SAR) studies to understand which parts of the molecule are crucial for its biological activities, such as protease inhibition. Analogs are typically synthesized by modifying the structure of this compound at specific positions, such as substituting amino acids, altering the size or nature of the side chains, or modifying the macrocyclic ring. These modifications can be introduced during the linear synthesis phase using different protected amino acid building blocks or through post-cyclization modifications. Divergent synthesis strategies (Section 9.1.2) are particularly useful for generating libraries of analogs for SAR screening. By testing the biological activity of these systematically varied analogs, researchers can gain insights into the structural requirements for activity and potentially design more potent or selective inhibitors.
Future Directions and Research Gaps for Anabaenopeptin B Studies
Elucidation of Regulatory Networks Governing Biosynthesis and Expression
The biosynthesis of anabaenopeptins, including Anabaenopeptin B, is mediated by non-ribosomal peptide synthetases (NRPSs), encoded by apn gene clusters. researchgate.netmdpi.comresearchgate.netasm.org While the general NRPS pathway is understood, the intricate regulatory networks controlling the expression of these gene clusters and, consequently, the production of specific anabaenopeptin variants like this compound, are not fully elucidated. Environmental factors such as nutrient availability (nitrogen and phosphorus), light intensity, and temperature have been shown to influence the production of anabaenopeptins, suggesting environmental regulation of their biosynthesis. researchgate.netresearchgate.net Furthermore, the co-occurrence of different anabaenopeptin variants and other cyanopeptides within the same strain points to complex regulatory mechanisms that may involve module skipping or alternative starter modules within the NRPS machinery. acs.orgresearchgate.netresearchgate.netasm.org Future research should focus on identifying the specific environmental cues and intracellular signaling pathways that trigger or modulate apn gene expression. Investigating the roles of regulatory proteins, transcription factors, and small molecules in controlling the activity of the apn gene cluster is crucial. Understanding these regulatory networks could potentially lead to strategies for predicting or even controlling the production of this compound in natural settings.
Deeper Understanding of Ecological Roles and Interspecies Interactions
The ecological functions of anabaenopeptins in cyanobacteria are still largely a target for future research. uibk.ac.at Hypotheses suggest roles in signaling between cells within colonies or deterring grazing by zooplankton. uibk.ac.at Anabaenopeptins have demonstrated inhibitory activity against proteases and phosphatases, which could contribute to their adaptiveness against grazers like zooplankters and crustaceans. researchgate.netmdpi.comnih.gov Studies have shown that anabaenopeptins can have toxicological effects on aquatic organisms, sometimes comparable to or synergistic with microcystins. mdpi.comscholarlypublishingcollective.org However, the full spectrum of ecological interactions mediated by this compound remains to be explored. Research is needed to determine its specific effects on different trophic levels within aquatic ecosystems, including bacteria, algae, invertebrates, and vertebrates. Investigating the role of this compound in mediating competition or cooperation between different cyanobacterial strains or with other microorganisms is also important. Understanding these ecological roles can provide insights into the evolutionary advantage cyanobacteria gain from producing these compounds and inform ecological risk assessments. lib4ri.ch
Exploration of Novel Molecular Targets and Binding Mechanisms
Anabaenopeptins are known inhibitors of various enzymes, including carboxypeptidases (particularly carboxypeptidase B, with this compound showing potent inhibition), serine proteases, and protein phosphatases. mdpi.commdpi.com The structural variability of anabaenopeptins, particularly at position 1, plays a key role in their inhibitory activity and target interaction. mdpi.comencyclopedia.pub Despite this knowledge, the complete repertoire of molecular targets for this compound in different organisms is likely not fully characterized. Future research should employ advanced proteomic and biochemical techniques to identify novel proteins or enzymes that interact with or are inhibited by this compound. Detailed structural studies, such as X-ray crystallography or cryo-EM, are needed to elucidate the precise binding mechanisms and interactions between this compound and its targets at the molecular level. This knowledge is essential for understanding the biological effects of this compound and for exploring its potential biotechnological applications. researchgate.net
Development of Advanced Analytical Standards and Research Probes
The structural diversity of cyanopeptides, including the numerous variants of anabaenopeptins, poses a significant challenge for their comprehensive analytical detection and quantification. researchgate.netlib4ri.chrsc.org The lack of readily available certified analytical standards for many anabaenopeptin variants, including this compound, hinders accurate quantification in environmental and biological samples. researchgate.netuibk.ac.atrsc.org While advancements in analytical techniques like on-line SPE-UHPLC-HRMS have improved the ability to screen for multiple cyanotoxins, the development of a wider range of certified standards is a critical research need. rsc.org Future efforts should focus on the synthesis or isolation and certification of this compound and its relevant analogs as analytical standards. Furthermore, the development of specific research probes, such as labeled this compound molecules, could facilitate studies on its distribution, uptake, metabolism, and target interactions in complex biological systems. nih.gov
Genetic Engineering of Cyanobacterial Strains for Tailored this compound Production and Analog Generation for Research
Understanding the apn gene cluster and the NRPS machinery responsible for anabaenopeptin biosynthesis opens up possibilities for genetic engineering approaches. mdpi.comresearchgate.netasm.org Manipulating these biosynthetic pathways could allow for tailored production of specific anabaenopeptin variants, including this compound, in controlled laboratory settings. This would address the challenge of obtaining sufficient quantities of pure compounds for research purposes. uibk.ac.at Furthermore, genetic engineering could be used to generate novel anabaenopeptin analogs with modified structures by altering the substrate specificity of NRPS modules or introducing new enzymatic functions. acs.orgasm.org These analogs could serve as valuable research probes to investigate structure-activity relationships, explore new molecular targets, and potentially develop compounds with desired biological activities. Future research in this area should focus on developing efficient genetic tools and techniques for manipulating apn gene clusters in this compound-producing cyanobacteria. asm.org
Q & A
Q. How is Anabaenopeptin B identified and differentiated from other cyanobacterial oligopeptides in complex extracts?
this compound is identified using tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques analyze pseudo-molecular ions ([M+H]⁺) and fragmentation patterns to distinguish it from structurally similar peptides like anabaenopeptin A or cyanopeptolins. Comparative signal intensities in LC-MS chromatograms (e.g., Table 2 in Environmental Science and Pollution Research, 2019) are used to estimate relative concentrations within extracts .
Q. What analytical methods are recommended for quantifying this compound in environmental or laboratory samples?
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard. Method validation should include calibration curves with certified standards, spike-recovery experiments, and triplicate analyses to account for matrix effects. Uncertainty factors such as marker sensitivity, biological/technical replicates, and operator variability must be documented to ensure reproducibility .
Q. What extraction and purification techniques are effective for isolating this compound from cyanobacterial biomass?
Solid-phase extraction (SPE) using C18 cartridges followed by preparative HPLC is commonly employed. Lyophilized biomass is sonicated in methanol-water mixtures, and crude extracts are fractionated via gradient elution. Purity is confirmed by NMR and MS/MS, with yields reported as µg/g dry weight in studies (e.g., Environmental Science and Pollution Research, 2019) .
Q. How does this compound structurally differ from other anabaenopeptins?
this compound features a unique cyclic pentapeptide structure with a conserved lysine residue and variable side chains. Its molecular formula (C₃₀H₄₅N₇O₈) and fragmentation patterns in MS/MS differentiate it from variants like anabaenopeptin A (e.g., [Asp³]MC-HarR). Structural databases and spectral libraries are critical for unambiguous identification .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?
SAR studies require controlled biosynthesis (e.g., mutagenesis of cyanobacterial strains) or chemical synthesis of analogs. Bioassays (e.g., enzyme inhibition, cytotoxicity) should use dose-response curves (IC₅₀ values) with ≥3 biological replicates. Statistical tools like ANOVA or machine learning models can correlate structural motifs (e.g., side-chain modifications) with activity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Cross-validation using orthogonal assays (e.g., in vitro vs. in vivo models) and stringent controls (e.g., solvent-only, reference inhibitors) is essential. Meta-analyses of published data should account for variables like strain specificity, extraction protocols, and assay conditions. Transparent reporting of uncertainty contributors (e.g., calibration ranges, operator bias) minimizes misinterpretation .
Q. What methodological challenges arise when investigating this compound’s ecological roles in cyanobacterial communities?
Challenges include differentiating its ecological function (e.g., allelopathy, nutrient sequestration) from co-occurring metabolites. Stable isotope probing (SIP) or gene knockout studies can clarify its biosynthetic pathway (e.g., ana gene cluster). Field studies must control for environmental variables (e.g., pH, nutrient availability) that influence peptide production .
Q. How should researchers validate novel detection methods for this compound to ensure regulatory compliance?
Validation follows ICH guidelines: assess linearity (R² ≥0.99), accuracy (recovery rates 90–110%), precision (RSD <10%), and limits of detection/quantification (LOD/LOQ). Interlaboratory comparisons and proficiency testing are critical. Data must be archived with metadata (e.g., instrument parameters, raw spectra) for audit trails .
Q. What computational approaches enhance the study of this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to enzymes like protein phosphatases. Pharmacophore models guide analog design, while QSAR (quantitative structure-activity relationship) analyses quantify substituent effects on activity. Open-access databases (e.g., PubChem) provide structural templates .
Q. How can researchers assess the reliability of historical data on this compound in meta-analyses?
Apply the CARE (Chemical Analysis and Reporting Evaluation) framework: verify instrument calibration, sample provenance, and statistical methods. Outliers are flagged using Grubbs’ test or robust regression. Data should be weighted by study quality (e.g., replication, blinding) and archived in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
